3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid
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Overview
Description
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is a chemical compound with the molecular formula C5H8F2O2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a thiol precursor with a difluoromethylating agent under controlled conditions. For example, the reaction of 2-methylpropanoic acid with a difluoromethylating reagent such as difluoromethyl phenyl sulfone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted difluoromethyl derivatives.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Trifluoromethyl)sulfanyl]-2-methylpropanoic acid: Similar structure but with a trifluoromethyl group.
2-Methyl-3-(methylthio)propanoic acid: Contains a methylthio group instead of a difluoromethyl group.
Uniqueness
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1465114-57-1 |
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Molecular Formula |
C5H8F2O2S |
Molecular Weight |
170.2 |
Purity |
0 |
Origin of Product |
United States |
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